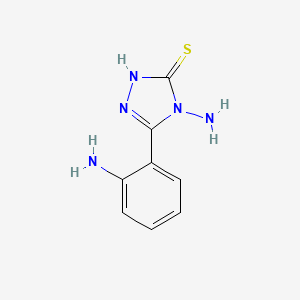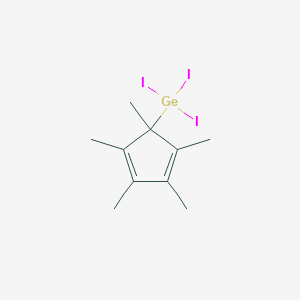
Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane is an organogermanium compound characterized by the presence of three iodine atoms and a pentamethylcyclopentadienyl ligand attached to a germanium center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane typically involves the reaction of pentamethylcyclopentadienylgermanium trihalide with iodine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Ge(C5Me5)I3+3I2→Ge(C5Me5)I3
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can yield lower oxidation state germanium compounds.
Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Materials Science: Investigated for its potential use in the development of advanced materials, including semiconductors and nanomaterials.
Biology and Medicine: Studied for its potential biological activity and therapeutic applications, although research in this area is still in its early stages.
Industry: Utilized in the production of specialized germanium-based materials and compounds.
Mecanismo De Acción
The mechanism by which Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The presence of the pentamethylcyclopentadienyl ligand and iodine atoms influences its reactivity and interaction with other molecules. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its behavior in various chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Diiodo(pentamethylcyclopentadienyl)iridium(III) dimer
- Pentamethylcyclopentadienyliridium(III) chloride dimer
- Lithium pentamethylcyclopentadienide
- Manganese tricarbonyl (methylcyclopentadienyl)
Uniqueness
Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane is unique due to the combination of germanium and iodine atoms with the pentamethylcyclopentadienyl ligand. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
100311-88-4 |
|---|---|
Fórmula molecular |
C10H15GeI3 |
Peso molecular |
588.57 g/mol |
Nombre IUPAC |
triiodo-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)germane |
InChI |
InChI=1S/C10H15GeI3/c1-6-7(2)9(4)10(5,8(6)3)11(12,13)14/h1-5H3 |
Clave InChI |
ACFHPJFIKRPJIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C1C)C)(C)[Ge](I)(I)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)
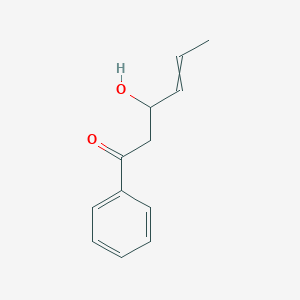
![3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one](/img/structure/B14340951.png)

![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)
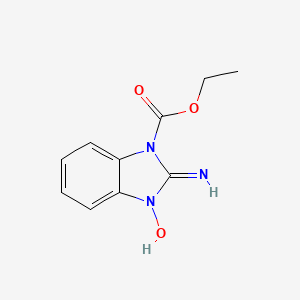
![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)
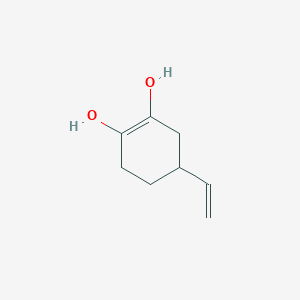
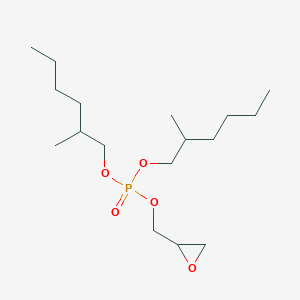
![Methyl 2-[(2-aminophenyl)methoxy]benzoate](/img/structure/B14341007.png)
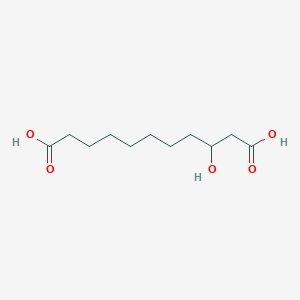

![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)
